molecular formula C22H22ClN3O3 B2440073 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride CAS No. 2097861-57-7

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride

Cat. No. B2440073
CAS RN: 2097861-57-7
M. Wt: 411.89
InChI Key: KKYRLOOBBLRBDI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that a compound can undergo are determined by its molecular structure. Unfortunately, specific chemical reaction information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results.

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific mechanism of action information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results .

properties

IUPAC Name

[8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3.ClH/c1-24-7-9-25(10-8-24)21-16-11-19-20(28-14-27-19)12-18(16)23-13-17(21)22(26)15-5-3-2-4-6-15;/h2-6,11-13H,7-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYRLOOBBLRBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride

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